molecular formula C8H5Cl2NO2 B11886189 (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene

Cat. No.: B11886189
M. Wt: 218.03 g/mol
InChI Key: BOLSZOCEQQWBMP-OWOJBTEDSA-N
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Description

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene is an organic compound characterized by the presence of two chlorine atoms and a nitrovinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is carried out by reacting 1,3-dichlorobenzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction conditions often include cooling the mixture to 0°C and maintaining the temperature between 0-5°C during the addition of the base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1,3-Dichloro-5-(2-nitrovinyl)benzene involves its interaction with molecular targets through its nitrovinyl and dichloro functional groups. These interactions can lead to various chemical transformations, such as nucleophilic addition or substitution reactions. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Nitrovinylbenzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    1,2-Dichloro-3-(2-nitrovinyl)benzene: Similar structure but with different positioning of chlorine atoms, affecting its reactivity and applications.

    2,4-Dimethyl-1-(2-nitrovinyl)benzene:

Uniqueness

(E)-1,3-Dichloro-5-(2-nitrovinyl)benzene is unique due to the presence of both nitrovinyl and dichloro groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

1,3-dichloro-5-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H5Cl2NO2/c9-7-3-6(1-2-11(12)13)4-8(10)5-7/h1-5H/b2-1+

InChI Key

BOLSZOCEQQWBMP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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